Structural Dynamics, Synthesis, and Applications of 6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Structural Dynamics, Synthesis, and Applications of 6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary
The 1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for diverse pharmacophores to enhance target binding and modulate pharmacokinetic profiles 1. Among its highly functionalized derivatives, 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1376281-76-3) has emerged as a critical synthetic intermediate 2. This whitepaper provides an in-depth technical analysis of its structural nuances, physicochemical properties, and advanced synthetic methodologies, equipping researchers with self-validating protocols to leverage this compound in advanced drug discovery programs.
Chemical Identity and Structural Analysis
The substitution pattern of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is strategically designed for downstream functionalization and steric tuning:
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The C6 Bromine: Acts as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core scaffold.
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The C2 and C7 Methyl Groups: The C2 methyl introduces a chiral center that can influence the three-dimensional conformation and target-binding thermodynamics. The C7 methyl provides specific steric shielding around the aromatic ring and increases the overall lipophilicity of the molecule, which is often necessary for improving membrane permeability in oral drug candidates.
Physicochemical and Regulatory Profile
Quantitative property data is essential for formulation, handling, and reaction optimization. Table 1 summarizes the physicochemical and hazard profile of the compound.
Table 1: Physicochemical and Regulatory Profile
| Parameter | Value | Reference |
| IUPAC Name | 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | 2 |
| CAS Registry Number | 1376281-76-3 | 2 |
| Molecular Formula | C₁₀H₁₂BrNO | 3 |
| Molecular Weight | 242.11 g/mol | 3 |
| Physical State | Solid (Ambient Temperature) | 2 |
| Hazard Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) | 2 |
Advanced Synthetic Methodologies
Historically, the synthesis of 1,4-benzoxazines relied on classical condensations of 2-aminophenols with α-haloketones, which often required harsh conditions and yielded variable results due to competing oxidation 1. Modern approaches leverage transition-metal catalysis or strategic intermediate manipulation to achieve high regiocontrol under mild conditions 4.
Fig 1. Mechanistic workflow for the regiocontrolled synthesis via a benzoxazinone intermediate.
Self-Validating Protocol: Regiocontrolled Synthesis & Late-Stage Bromination
To achieve absolute regiocontrol at the C6 position, the synthesis must route through a benzoxazin-3-one intermediate rather than directly brominating the fully reduced dihydrobenzoxazine.
Phase 1: Annulation to Benzoxazinone
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Step 1: In an oven-dried flask, dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous THF. Add K₂CO₃ (2.5 eq). Cool to 0°C and dropwise add 2-bromopropanoyl chloride (1.1 eq). Heat to reflux for 12 hours to afford the cyclized 2,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one.
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Validation: Monitor via TLC (Hexanes:EtOAc 2:1). Complete consumption of the polar aminophenol and emergence of a higher Rf spot indicates successful amide formation and subsequent intramolecular etherification.
Phase 2: Regioselective Electrophilic Aromatic Substitution (EAS)
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Step 2: Dissolve the purified benzoxazinone intermediate in anhydrous DMF. Cool to 0°C and add N-Bromosuccinimide (NBS, 1.05 eq) dropwise over 30 minutes. Stir for 2 hours.
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Causality (Expert Insight): Performing bromination on the benzoxazin-3-one intermediate rather than the fully reduced dihydrobenzoxazine is a critical strategic choice. In a dihydrobenzoxazine, the secondary amine is a stronger activating group than the ether, which would erroneously direct electrophilic attack to C7 (para to N) 1. By utilizing the benzoxazinone, the nitrogen's lone pair is delocalized into the amide carbonyl, severely attenuating its directing ability. Consequently, the ether oxygen becomes the dominant directing group, selectively guiding the bromine to the C6 position (para to O).
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Validation: Quench with saturated aqueous sodium thiosulfate. Validate regiochemistry via ¹H-NMR spectroscopy; the presence of two distinct singlets for the C5 and C8 protons confirms the para-like substitution pattern.
Phase 3: Amide Reduction
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Step 3: Treat the 6-bromo-2,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one with Borane-THF (BH₃·THF, 3.0 eq) complex at reflux for 4 hours.
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Validation: Monitor via LC-MS. Successful reduction is confirmed by a mass shift corresponding to the loss of the carbonyl oxygen and the disappearance of the strong amide C=O stretch (~1680 cm⁻¹) in FT-IR spectroscopy.
Applications in Pharmacophore Derivatization
The isolated 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine serves as a highly competent electrophile in transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.
Fig 2. Palladium-catalyzed derivatization pathways leveraging the C6-bromo electrophilic handle.
References
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NextSDS. "6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine - Chemical Substance Information." Source: NextSDS Database. URL: 2
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PubChemLite. "6-bromo-2,7-dimethyl-3,4-dihydro-2h-1,4-benzoxazine." Source: uni.lu. URL: 3
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Organic Chemistry Portal. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Source: organic-chemistry.org. URL: 4
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BenchChem. "The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies." Source: benchchem.com. URL: 1
